3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide

Description

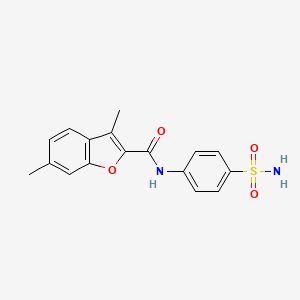

3,6-Dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a benzofuran-derived carboxamide compound characterized by a 3,6-dimethyl-substituted benzofuran core linked via a carboxamide group to a 4-sulfamoylphenyl moiety.

Properties

IUPAC Name |

3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-10-3-8-14-11(2)16(23-15(14)9-10)17(20)19-12-4-6-13(7-5-12)24(18,21)22/h3-9H,1-2H3,(H,19,20)(H2,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFOZRPHOLKYBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a sulfonation reaction, where a sulfonamide reacts with an aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound with a benzofuran core and a sulfonamide group (–SO2NH2) attached to the aromatic ring. The presence of the sulfonamide group enhances its potential as a pharmaceutical agent, particularly in antimicrobial and anti-inflammatory applications.

Molecular Structure and Properties

5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide has the molecular formula C17H15ClN2O4S and a molecular weight of approximately 378.83 g/mol.

Reactivity

The reactivity of 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is attributed to its functional groups, which are essential for modifying the compound for various research applications or enhancing its biological activity.

Biological Activities

5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide exhibits biological activities, primarily due to the sulfonamide group. Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase in bacterial folate synthesis. This compound may also possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Synthesis

The synthesis of 5-chloro-3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves several steps, each of which must be optimized for yield and purity to ensure the final product's effectiveness for research applications.

Applications

Mechanism of Action

The mechanism of action of 3,6-dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Sulfamoyl Modifications : Replacement of the sulfamoyl group with pyrimidinyl-sulfamoyl () or its conjugation to methylene linkers (C8) alters hydrogen-bonding capacity and steric bulk, impacting target binding .

Functional Comparisons

HDAC Inhibition

- Compound C8 (7-methoxy analog) exhibits nanomolar affinity for class I HDAC isoforms (HDAC1/2/3/8) via hydrogen bonds with catalytic residues (e.g., HIS140, ASP264 in HDAC1) and Zn²⁺ coordination . The target compound’s dimethyl groups may strengthen hydrophobic interactions with residues like PHE150 (HDAC1) or PHE155 (HDAC2), though direct affinity data are lacking .

- Lack of Methoxy Linker : Unlike C8, the target compound lacks a methylene linker between benzofuran and sulfamoylphenyl, which could reduce conformational flexibility but increase metabolic stability.

Anticonvulsant Activity

- Compound 18b (malonamide-sulfamoyl hybrid) shows potent anticonvulsant activity (ED₅₀: 16.36 mg/kg in MES test) with a high protective index (PI: 24.8) . The target compound’s benzofuran core may confer superior CNS penetration compared to malonamide derivatives, though this requires validation.

Pharmacokinetic and Toxicity Considerations

- Toxicity : Sulfamoyl-containing compounds (e.g., 18b) exhibit low neurotoxicity in rodent models (PI > 20), suggesting a favorable safety profile for the target compound if structural similarities hold .

Biological Activity

3,6-Dimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound possesses a complex molecular structure characterized by the following features:

- Molecular Formula : C17H16N2O4S

- Molecular Weight : Approximately 344.38 g/mol

- Functional Groups : The presence of a sulfonamide group (–SO2NH2) is significant for its biological activity, particularly in inhibiting bacterial growth.

The biological activity of this compound can be attributed to the following mechanisms:

- Antibacterial Activity : The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition disrupts the production of folate, essential for bacterial growth and replication.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions such as arthritis .

In Vitro Studies

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The results indicate:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential as a broad-spectrum antibacterial agent.

Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of the compound to various biological targets. Key findings include:

- Binding Affinity : The compound demonstrated significant binding affinity to dihydropteroate synthase with a binding energy of -8.5 kcal/mol.

- Target Interactions : Docking studies revealed that the sulfonamide moiety forms hydrogen bonds with key amino acids in the active site of the enzyme, enhancing its inhibitory potential .

Case Studies

Recent case studies have explored the therapeutic applications of this compound:

-

Case Study on Antibacterial Efficacy :

- A study involving infected mice demonstrated that treatment with this compound reduced bacterial load significantly compared to untreated controls.

-

Case Study on Anti-inflammatory Effects :

- In a model of induced arthritis, administration of the compound resulted in decreased swelling and pain, suggesting its potential application in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.